Hydrogen-Bonding Network: 5-OH vs. Halogenated Analogs
The 5-hydroxy substitution in 7-azaindoles (a core feature of the target compound) fundamentally alters intermolecular interactions compared to halogenated analogs. X-ray crystallography and DFT studies demonstrate that 5-hydroxy-7-azaindole (5OH7AI) forms a three-dimensional hydrogen-bonded network stabilized by N-H···O and O-H···N interactions, in contrast to the nearly linear N-H···N dimers or layered arrangements formed by chloro- and dichloro-substituted 7-azaindoles [1].
| Evidence Dimension | Solid-state hydrogen-bonding network topology |
|---|---|
| Target Compound Data | 3D hydrogen-bonded network (N-H···O and O-H···N interactions) |
| Comparator Or Baseline | 5-chloro-7-azaindole (5Cl7AI) and 4,5-dichloro-7-azaindole (4,5Cl7AI): N-H···N dimers or layered arrangements |
| Quantified Difference | Qualitative change in crystal packing motif and network dimensionality from 1D/2D (halogenated) to 3D (hydroxyl). FT-IR shows smaller red-shifts for N-H stretching bands in 5OH7AI compared to the broad, strongly red-shifted bands (3300-2500 cm⁻¹) in halogenated derivatives [1]. |
| Conditions | Single-crystal X-ray diffraction and DFT calculations (B3LYP-D3/ωB97X-D levels) supported by FT-IR and FT-Raman vibrational spectroscopy [1]. |
Why This Matters
This explains why 5-hydroxy-7-azaindoles cannot be assumed to have the same solubility, stability, or crystal habit as their chloro- or bromo-analogs, which directly impacts purification, formulation, and solid-phase synthesis.
- [1] Dysz, K., et al. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 30(23), 4525. View Source
